1-Amino-1-cyclobutylbutan-2-one

Description

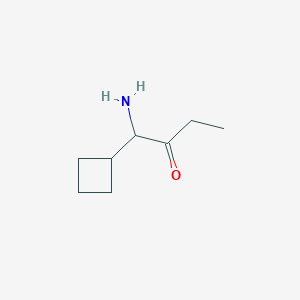

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-amino-1-cyclobutylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-7(10)8(9)6-4-3-5-6/h6,8H,2-5,9H2,1H3 |

InChI Key |

XYWNWDJFSWIRIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C1CCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 Cyclobutylbutan 2 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections.

Disconnection Strategies

For 1-Amino-1-cyclobutylbutan-2-one, several logical disconnection strategies can be envisioned, primarily focusing on the bonds adjacent to the key functional groups: the amine and the ketone. The most common and effective disconnections for α-amino ketones involve breaking the carbon-nitrogen (C-N) bond or the carbon-carbon (C-C) bond alpha to the carbonyl group. amazonaws.comslideshare.netlkouniv.ac.in

A primary disconnection strategy is the C-N bond cleavage. This approach simplifies the target molecule into an α-haloketone and an amine synthon, which correspond to readily available reagents. This is a classic and reliable method for forming α-amino ketones.

Another viable strategy is a C-C bond disconnection adjacent to the carbonyl group. This would lead to synthons representing a cyclobutylcarbonyl species and a three-carbon amino fragment. While conceptually possible, this approach can be more complex to execute in practice due to the challenges of creating the required nucleophilic or electrophilic synthons.

A two-group disconnection can also be considered, where the relationship between the amino and keto groups is analyzed. For a 1,2-amino alcohol precursor, which can be oxidized to the target α-amino ketone, a 1,2-disconnection approach is useful. amazonaws.com This would lead back to a cyclobutyl-containing epoxide and an amine, or a cyclobutyl aldehyde, a cyanide source, and an amine in a Strecker-type synthesis.

| Disconnection Type | Bond Cleaved | Resulting Synthons | Corresponding Reagents |

| One-Group C-N | α-C — N | α-haloketone, Amine | 1-bromo-1-cyclobutylbutan-2-one, Ammonia |

| One-Group C-C | C1 — C2 | Cyclobutylcarbonyl cation, 1-aminopropan-1-ide anion | Cyclobutanecarbonyl chloride, 1-aminopropyl lithium |

| Two-Group (from amino alcohol) | C-C and C-O | Cyclobutyl epoxide, Propylamine | 1-cyclobutyl-1,2-epoxypropane, Ammonia |

Precursor Identification

Based on the disconnection strategies, several key precursors for the synthesis of this compound can be identified. The choice of precursor will ultimately depend on the chosen synthetic route, availability of starting materials, and desired stereochemical control.

1-Cyclobutylbutan-2-one: This ketone is a direct precursor for α-amination reactions. It can be synthesized through various methods, such as the acylation of a cyclobutyl Grignard reagent with propionyl chloride.

1-Cyclobutylbutan-1,2-diol: This vicinal diol can be selectively oxidized to the corresponding α-hydroxy ketone, which can then be converted to the α-amino ketone.

1-Cyclobutyl-1-aminobutan-2-ol: This amino alcohol is a direct precursor that can be oxidized to the target compound. rsc.org This precursor offers the advantage of potentially controlling the stereochemistry of the amino group.

Cyclobutanecarboxaldehyde: This aldehyde can serve as a starting point for building the carbon skeleton and introducing the necessary functional groups.

Cyclobutanecarbonitrile: This nitrile can be a versatile precursor for routes involving nitrile hydrolysis and reduction.

Classical Synthetic Routes to α-Amino Ketones

The synthesis of α-amino ketones is a well-established area of organic chemistry, with several classical methods that can be applied to the preparation of this compound. nih.gov

Amination of Ketones and Enolates

The direct amination of ketones or their enolate equivalents is a common strategy for the synthesis of α-amino ketones. organic-chemistry.org

One approach involves the α-halogenation of 1-cyclobutylbutan-2-one, followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent. The reaction proceeds via an initial bromination or chlorination at the α-position to form an α-haloketone, which is then displaced by the amine.

Alternatively, the enolate of 1-cyclobutylbutan-2-one can be formed using a suitable base, such as lithium diisopropylamide (LDA), and then reacted with an electrophilic aminating agent. Reagents like azodicarboxylates or N-chloroamines can serve as the source of the amino group.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. α-Halogenation | 1-Cyclobutylbutan-2-one, Br₂/AcOH or NBS | 1-Bromo-1-cyclobutylbutan-2-one |

| 2. Nucleophilic Substitution | 1-Bromo-1-cyclobutylbutan-2-one, NH₃ | This compound |

Oxidation of Amino Alcohols

The oxidation of β-amino alcohols provides a reliable route to α-amino ketones. rsc.org This method is particularly useful as the precursor amino alcohols can often be synthesized with good stereocontrol. For the synthesis of this compound, the corresponding precursor, 1-amino-1-cyclobutylbutan-2-ol, would be required.

This amino alcohol can be prepared through methods such as the ring-opening of a suitable epoxide (e.g., 1-cyclobutyl-1,2-epoxypropane) with ammonia or by the reduction of an α-amino acid derivative.

Once the amino alcohol is obtained, a variety of oxidizing agents can be employed for the conversion to the α-amino ketone. Common reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), and chromium-based oxidants. The choice of oxidant is often dictated by the presence of other sensitive functional groups in the molecule.

| Precursor | Oxidizing Agent | Product |

| 1-Amino-1-cyclobutylbutan-2-ol | Swern Oxidation | This compound |

| 1-Amino-1-cyclobutylbutan-2-ol | Dess-Martin Periodinane | This compound |

Nitrile Hydrolysis and Reduction Approaches

Approaches involving nitriles offer another versatile pathway to α-amino ketones. One common strategy is the Strecker synthesis of α-amino acids, which can be adapted to produce α-amino ketones. This would involve the reaction of cyclobutanecarboxaldehyde with an amine and a cyanide source to form an α-aminonitrile. Subsequent manipulation of the nitrile group can lead to the desired ketone.

For instance, the α-aminonitrile can be partially hydrolyzed to an amide, which could then be reacted with an organometallic reagent. A more direct approach might involve the addition of an ethyl Grignard reagent to the α-aminonitrile, followed by hydrolysis of the resulting imine to yield the target ketone.

Another nitrile-based approach involves the acylation of a metallated nitrile. For example, deprotonation of cyclobutanecarbonitrile with a strong base like LDA, followed by acylation with propionyl chloride, would yield an α-ketonitrile. Subsequent reduction of the nitrile group would then afford the desired α-amino ketone.

| Starting Material | Key Steps | Intermediate | Final Product |

| Cyclobutanecarboxaldehyde | Strecker reaction (NH₃, KCN), Grignard addition (EtMgBr), Hydrolysis | α-Aminonitrile, Imine | This compound |

| Cyclobutanecarbonitrile | Deprotonation (LDA), Acylation (Propionyl chloride), Reduction (e.g., H₂/Raney Ni) | α-Ketonitrile | This compound |

Advanced Synthetic Protocols for the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, present in various natural products and pharmaceuticals, offers a unique three-dimensional structure that can be advantageous for modulating pharmacological properties. nrochemistry.com Its synthesis, however, is challenging due to inherent ring strain. organic-chemistry.org A variety of methods have been developed to construct this four-membered ring system, ranging from cycloadditions to ring contractions. organic-chemistry.orgcam.ac.uk

The formation of the cyclobutane core is a critical step, and several powerful methodologies have been established for this purpose. These strategies generally allow for the regioselective and stereoselective synthesis of highly substituted cyclobutanes. nih.gov

The [2+2] cycloaddition is arguably the most prominent and widely utilized method for the synthesis of cyclobutane rings. masterorganicchemistry.commedschoolcoach.com This approach involves the reaction of two two-carbon units, typically alkenes or similar unsaturated systems, to form the four-membered ring. These reactions can be promoted by various means, including light, heat, or transition metal catalysis. organic-chemistry.org

Photochemical [2+2] cycloadditions are a classic method, often proceeding via a 1,4-diradical intermediate when a triplet sensitizer like acetone or benzophenone is used. organic-chemistry.org Recent advancements have expanded the scope of these reactions, allowing for the preparation of tetrasubstituted cyclobutanes on a gram scale under mild conditions, with compatibility for various functional groups. masterorganicchemistry.com For instance, intramolecular [2+2] cycloadditions of allenes with alkenes have proven to be a versatile method for creating rigid, bicyclic frameworks containing a cyclobutane ring. organic-chemistry.org

Transition metal-catalyzed [2+2] cycloadditions provide an alternative to photochemical methods, often offering different selectivity and milder reaction conditions. Furthermore, high-pressure (hyperbaric) conditions have been successfully employed to promote [2+2] cycloaddition reactions, such as between arenesulfonyl allenes and vinyl ethers, to generate highly functionalized cyclobutane cores. nrochemistry.com

Table 1: Comparison of [2+2] Cycloaddition Methods for Cyclobutane Synthesis

| Method | Promoter | Key Features | Substrates | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | Light (hν), Sensitizer | Forms 1,4-diradical intermediate; good for unsaturated substrates. | Alkenes, α,β-unsaturated ketones | organic-chemistry.org |

| Intramolecular Cycloaddition | Heat/Catalyst | Forms rigid bicyclic systems. | Allenes and Alkenes | organic-chemistry.org |

| Hyperbaric Cycloaddition | High Pressure (15 kbar) | Follows a dipolar mechanism; good yields. | Sulfonyl allenes, Vinyl ethers | nrochemistry.com |

Ring contraction provides an alternative and powerful route to cyclobutane derivatives from more readily available five-membered rings, such as pyrrolidines. cam.ac.uk These reactions can proceed with a high degree of stereoselectivity, transferring the stereochemical information from the starting material to the cyclobutane product. rsc.org

A notable example is the contraction of polysubstituted pyrrolidine derivatives using a hypervalent iodine reagent like hydroxy(tosyloxy)iodobenzene (HTIB). cam.ac.uk The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine. This is followed by the elimination of dinitrogen to form a 1,4-biradical, which subsequently undergoes cyclization to yield the corresponding cyclobutane. cam.ac.ukrsc.org This method has proven effective for the synthesis of unsymmetrical cyclobutane cores, including those bearing heterocyclic substituents. rsc.org Other ring contraction reactions, such as those involving cationic rearrangements (e.g., pinacol-type rearrangements), can also be employed to synthesize smaller rings from larger, functionalized carbocycles. organic-chemistry.orgwikipedia.org

Achieving stereocontrol in the synthesis of substituted cyclobutanes is crucial, as the spatial arrangement of substituents significantly influences the molecule's properties. Several strategies have been developed to address this challenge.

One innovative method involves the radical addition to the strained central σ-bond of bicyclobutyl (BCB)-boronate complexes. rsc.org This approach allows for the stereocontrolled synthesis of 1,3-disubstituted cyclobutyl boronic esters with high levels of stereoselectivity. The reaction proceeds with visible light irradiation, generating electron-deficient radicals that add stereospecifically to the BCB core. rsc.org

Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of cyclobutane systems. For instance, proline-catalyzed aldol reactions have been used for the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones. organic-chemistry.org Furthermore, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes can be achieved via a sulfa-Michael addition to cyclobutenes, utilizing a chiral cinchona-based squaramide catalyst. The aforementioned ring contraction of optically pure pyrrolidines also demonstrates excellent stereocontrol, transferring the chirality of the starting material to the cyclobutane product with high fidelity. rsc.org

Table 2: Examples of Stereoselective Cyclobutane Syntheses

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Product Type | Reference |

|---|---|---|---|---|

| Radical Addition | Visible light, Alkyl iodides | High stereospecificity and stereoselectivity | 1,3-disubstituted cyclobutyl boronic esters | rsc.org |

| Ring Contraction | HTIB, Ammonium (B1175870) carbamate (B1207046) | High diastereoselectivity (dr > 20:1) | Polysubstituted cyclobutanes | rsc.org |

| Sulfa-Michael Addition | Chiral squaramide catalyst | High enantioselectivity (er up to 99.7:0.3) | Thio-substituted cyclobutanes |

Cyclobutane Ring Construction Methodologies

Directed Synthesis of this compound

A survey of the scientific literature reveals no specific reported synthesis for the target molecule, this compound. The synthesis of α-amino ketones is a well-explored area of organic chemistry, with numerous methodologies developed due to the importance of this motif in medicinal chemistry. organic-chemistry.orgwikipedia.org However, the direct application of these methods to a substrate bearing a cyclobutyl group at the α-position has not been explicitly detailed.

Given the absence of a direct synthetic route, novel pathways can be proposed by combining established methods for cyclobutane construction with general strategies for α-amino ketone synthesis.

Pathway A: Strecker Synthesis followed by Organometallic Addition

A plausible route could commence with cyclobutanecarboxaldehyde. The Strecker synthesis, a classic method for preparing α-amino acids from aldehydes, could be employed as the initial step. masterorganicchemistry.comorganic-chemistry.orgrsc.org This three-component reaction involves the aldehyde, ammonia (or an ammonium salt), and a cyanide source (e.g., KCN) to form an α-aminonitrile, 1-amino-1-cyclobutylacetonitrile.

Step 1: Strecker Synthesis. Reaction of cyclobutanecarboxaldehyde with ammonium chloride and potassium cyanide would yield the intermediate α-aminonitrile.

Step 2: Grignard Reaction. The nitrile group can then be treated with an organometallic reagent, such as ethylmagnesium bromide (EtMgBr). This would proceed via nucleophilic addition to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate during aqueous workup to furnish the target ketone, this compound.

Pathway B: Direct α-Amination of a Ketone Precursor

An alternative approach involves the direct introduction of the amino group at the α-position of a pre-formed ketone. This pathway would begin with the synthesis of 1-cyclobutylbutan-2-one.

Step 1: Synthesis of 1-cyclobutylbutan-2-one. This precursor could be synthesized via several standard ketone synthesis methods, for example, by the acylation of a suitable cyclobutyl organometallic reagent with propionyl chloride or by the oxidation of the corresponding secondary alcohol, 1-cyclobutylbutan-2-ol.

Step 2: α-Amination. With the ketone precursor in hand, direct α-amination could be pursued. Modern methods allow for the direct C-H amination of ketones, avoiding the need for pre-functionalization like α-halogenation. nih.govorganic-chemistry.org For example, a transition-metal-free approach using ammonium iodide as a catalyst and a co-oxidant could facilitate the cross-coupling between the ketone and an amine source. organic-chemistry.org Alternatively, strategies involving the reaction of umpoled enolates (N-alkenoxypyridinium salts) with amines could provide the desired α-amino ketone.

These proposed pathways offer viable, albeit untested, routes to the target compound, this compound, by leveraging robust and well-documented synthetic transformations.

Proposed Novel Synthetic Pathways

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of α-amino ketones. One notable strategy is the asymmetric transfer hydrogenation of α-keto ketimines catalyzed by a chiral Brønsted acid. acs.org This method can produce a range of chiral α-amino ketones with high yields and excellent enantioselectivities. acs.org For instance, the transfer hydrogenation of various α-keto ketimine substrates has been shown to yield corresponding α-amino ketone products in yields of up to >99% and enantioselectivities as high as 98% ee. acs.org

Another significant organocatalytic method is the Heyns rearrangement of α-hydroxy ketones. colab.ws This reaction can be rendered asymmetric through the use of chiral organocatalysts, providing enantiomerically enriched α-amino ketones from racemic α-hydroxy ketone precursors. rsc.org

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantioselectivity (% ee) |

| Chiral Phosphoric Acid | Transfer Hydrogenation | α-Keto Ketimines | up to >99 | up to 98 acs.org |

| β-Isocupreidine | Asymmetric Heyns Rearrangement | α-Hydroxy Ketones, Anilines | up to 95 | up to 71 rsc.org |

Transition Metal-Catalyzed Syntheses

Transition-metal catalysis offers highly efficient and selective pathways to α-amino ketones. A variety of metals, including palladium, rhodium, and copper, have been successfully employed.

Palladium-Catalyzed Synthesis: A prominent method involves the palladium-catalyzed asymmetric arylation of α-keto imines, which are generated in situ. nih.govrsc.org This approach allows for the stereocontrolled synthesis of acyclic α-amino ketones. rsc.org The chiral Palladium(II) complex not only catalyzes the reaction but also plays multiple roles in activating the substrates to achieve high enantioselectivity. nih.gov

Rhodium-Catalyzed Synthesis: Chiral rhodium(II) catalysts have been effectively used for the enantioselective amination of triisopropylsilyl (TIPS) enol ethers. acs.org This method provides a direct route to chiral primary α-amino ketones with good enantiomeric excesses (81–91% ee). acs.org

Other Metal-Catalyzed Reactions:

Copper(II) Bromide: Catalyzes the direct α-amination of ketones, providing a straightforward route to α-amino-substituted products. organic-chemistry.org

Iron Catalysis: Enables the oxidative coupling for α-amination of ketones with sulfonamides without requiring prefunctionalization of the substrates. organic-chemistry.org

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Substrates | Yield (%) | Enantioselectivity (% ee) |

| Palladium(II) | Chiral Pyridine-Oxazoline | Asymmetric Arylation | C-acyl N,O-aminals, Arylboronic acids | Good | High nih.gov |

| Rhodium(II) | Chiral Rh(II) complex | α-Amination | Triisopropylsilyl enol ethers | Good | 81-91 acs.org |

| Copper(II) Bromide | N/A | Direct α-Amination | Ketones, Esters, Aldehydes | N/A | N/A |

| Iron | N/A | Oxidative Coupling | Ketones, Sulfonamides | N/A | N/A |

Radical Reactions in Aqueous Media for Analogues

The use of radical reactions for the synthesis of α-amino ketones represents a modern and powerful strategy. A transition-metal-free approach for the direct α-C–H amination of ketones has been developed that proceeds through a radical pathway. acs.org This method employs ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant, accommodating a wide range of ketone and amine substrates. acs.org While this specific methodology is not explicitly performed in aqueous media, the development of radical reactions in water is a growing field in green chemistry. For instance, the synthesis of α-tosylamino carbonyl derivatives from aziridines has been achieved in water using N-bromosuccinimide (NBS) for oxidative cleavage. colab.ws The intersection of radical C-H amination with aqueous reaction media holds promise for future sustainable syntheses of α-amino ketone analogs.

Chemo- and Regioselective Considerations

Achieving chemo- and regioselectivity is critical when synthesizing complex molecules like this compound, which features an unsymmetrical ketone.

Regioselectivity: In the α-amination of an unsymmetrical ketone, the reaction can occur at two different positions. Directing the amination to the desired carbon is a key challenge. The use of enol ethers as substrates, for example, can circumvent issues of regioselectivity that arise with unprotected ketones. rsc.org In other cases, the inherent reactivity of the substrate or the specific catalyst system can control the site of amination. For instance, in the Brønsted acid-catalyzed reductive amination of unsymmetrical diketones, excellent regioselectivities of up to >99:1 have been achieved. acs.org

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. For example, in the synthesis of α-amino ketones from starting materials containing other reactive sites (e.g., esters, alkenes), the reaction conditions must be mild enough to avoid side reactions. Many modern catalytic systems demonstrate high functional group tolerance, allowing for the selective amination of the ketone moiety without affecting other parts of the molecule. colab.ws

Enantioselective Synthesis Strategies for Chiral Analogs

Since this compound possesses a chiral center at the α-carbon, enantioselective synthesis is of paramount importance for accessing single-enantiomer products. Several strategies have been developed to control the stereochemistry.

Catalytic Asymmetric Transfer Hydrogenation: This is a powerful method for producing chiral α-amino ketones from prochiral α-keto ketimines. The use of chiral Brønsted acids as catalysts has proven highly effective, yielding products with excellent enantioselectivities (up to 98% ee). acs.org

Transition-Metal Catalysis with Chiral Ligands: As discussed previously, transition metals like palladium and rhodium, when complexed with chiral ligands, can induce high levels of asymmetry in α-amination reactions. nih.govacs.org For example, Pd-catalyzed asymmetric arylation of α-keto imines provides a practical and highly stereocontrolled route to chiral α-amino ketones. nih.govrsc.org

Organocatalysis: Chiral small molecules, such as derivatives of cinchona alkaloids, can catalyze enantioselective transformations like the Heyns rearrangement to produce optically active α-amino ketones. rsc.org

| Strategy | Catalyst/Reagent | Reaction | Enantioselectivity (% ee) |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid | Hydrogenation of α-keto ketimines | up to 98 acs.org |

| Transition-Metal Catalysis | Chiral Pd(II) Complex | Asymmetric Arylation | High nih.gov |

| Transition-Metal Catalysis | Chiral Rh(II) Complex | α-Amination of Silyl Enol Ethers | 81-91 acs.org |

Green Chemistry Principles in Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis to minimize environmental impact. researchgate.net This involves using safer solvents, reducing waste, and improving energy efficiency.

Solvent-Free or Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. thieme-connect.com

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. An efficient, solvent-free method for synthesizing α-amino ketones from α-hydroxy ketones and secondary amines has been developed based on the Heyns rearrangement. thieme-connect.com This reaction proceeds smoothly using a catalytic amount of p-toluenesulfonic acid (PTSA) and offers benefits such as reduced energy consumption and shorter reaction times. thieme-connect.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic methods for α-amino ketones and related compounds have been adapted to aqueous conditions.

The oxidative cleavage of β-cyclodextrin-aziridine complexes to form α-tosylamino carbonyl derivatives can be performed effectively in water. colab.ws

Mild and efficient monocarboxymethylation of primary amines, a related transformation, takes place under aqueous conditions at room temperature. organic-chemistry.org The development of such methodologies highlights the potential for synthesizing analogs of this compound in environmentally benign solvent systems.

Catalyst Selection for Sustainable Synthesis

The synthesis of complex chiral molecules such as this compound necessitates the use of catalytic methods to ensure efficiency, selectivity, and environmental responsibility. Sustainable synthesis, or green chemistry, prioritizes the use of non-toxic, renewable catalysts that operate under mild conditions, minimize waste, and can be easily recovered and reused. The primary catalytic strategies applicable to the formation of α-amino ketones include organocatalysis, biocatalysis, and methodologies using recyclable metal-based catalysts. While specific research on the sustainable synthesis of this compound is not extensively documented, the principles of catalyst selection can be thoroughly examined through analogous transformations.

Organocatalysis

Organocatalysts are small, metal-free organic molecules that can facilitate chemical reactions with high stereoselectivity. researchgate.net Their advantages in sustainable synthesis include low toxicity, stability towards air and moisture, and amenability to immobilization on solid supports for enhanced recyclability. researchgate.net For the synthesis of α-amino ketones, proline and its derivatives, as well as cinchona alkaloids, are prominent catalyst classes.

Proline-based Catalysts: L-proline and its analogs are highly effective in catalyzing asymmetric Mannich reactions, a key C-C bond-forming reaction for producing β-aminoketones, which can be precursors to α-amino ketones. The use of saccharose, a natural and highly efficient catalyst, has been reported for the one-pot, three-component Mannich reaction of ketones, aldehydes, and anilines at ambient temperature, offering high yields and operational simplicity under green conditions (water/ethanol solvent system). researchgate.net

Cinchona Alkaloid-derived Catalysts: Chiral cinchona alkaloids and their derivatives serve as powerful catalysts for asymmetric synthesis. They have been successfully employed in the direct catalytic asymmetric synthesis of γ-amino ketones via umpolung reactions of imines and enones, operating as phase-transfer catalysts. nih.govnih.gov This approach provides high diastereoselectivity and enantioselectivity for a range of substrates. nih.govnih.gov

Immobilized Organocatalysts: To improve sustainability, organocatalysts can be immobilized on solid supports like silica or magnetic nanoparticles. researchgate.net For instance, silica gel-supported pyrrolidine-based chiral ionic liquids have been used for the reaction of cyclohexanone with β-nitrostyrene, demonstrating that the catalyst can be recovered and reused for multiple runs while maintaining high stereoselectivity. researchgate.net

Table 1: Performance of Selected Organocatalysts in Asymmetric Synthesis Relevant to α-Amino Ketones

| Catalyst Type | Reaction | Key Findings | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Saccharose | Three-component Mannich Reaction | Excellent yields at room temperature. | Natural, biodegradable catalyst; mild conditions. | researchgate.net |

| Cinchona Alkaloid Derivative | Umpolung Reaction of Imines | High enantioselectivity (91% ee) and diastereoselectivity. | Low catalyst loading (0.02 to 2.5 mol %). | nih.govnih.gov |

| Silica-Supported Prolinamide | Michael Addition | Stereoselectivity maintained for up to 5 recycling runs. | Catalyst recyclability. | researchgate.net |

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is a cornerstone of green chemistry due to the exceptional selectivity (chemo-, regio-, and enantio-) of enzymes, which operate under mild aqueous conditions and are biodegradable. nih.govnih.govresearchgate.net For synthesizing chiral amines and ketones, transaminases (TAs) and ketoreductases (KREDs) are particularly relevant.

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov This allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone, a highly atom-economical route. The development of robust transaminases with broad substrate scope has made them invaluable for producing enantiomerically pure amines, which are key building blocks. biorbic.com

Ketoreductases (KREDs): KREDs catalyze the asymmetric reduction of ketones to chiral secondary alcohols. researchgate.net While not directly forming the amino ketone, they are crucial for producing chiral alcohol intermediates with very high enantiomeric purity, which can then be converted to the target molecule.

Enzyme Immobilization: Similar to organocatalysts, enzymes can be immobilized to enhance their stability and allow for easy separation and reuse, further improving the economic and environmental viability of the process.

Table 2: Application of Biocatalysts in Synthesizing Chiral Building Blocks

| Enzyme Class | Transformation | Substrate Example | Advantages | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Reductive Amination | Prochiral Ketones | High enantioselectivity, mild aqueous conditions, direct amination. | nih.govbiorbic.com |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Prochiral Ketones | Superior enantioselectivity, green reaction conditions. | researchgate.net |

| Lipase | Dynamic Kinetic Resolution (DKR) | Racemic Amines | High activity and efficiency in resolving chiral amines. | biorbic.com |

Sustainable Metal-Based Catalysis

While often associated with heavy metals, modern metal-based catalysis is increasingly focused on using earth-abundant, non-toxic metals or minimizing the use of precious metals through high-efficiency and recyclable systems.

Reductive Amination: Catalytic reductive amination is an efficient and green methodology for synthesizing secondary amines from nitro compounds and carbonyls. frontiersin.org Recent breakthroughs involve catalysts based on non-noble metals like cobalt, often supported on materials like nitrogen-doped graphene, which show high selectivity and broad substrate tolerance under relatively mild conditions. frontiersin.org

Indium-Catalyzed Reactions: Indium powder has been demonstrated as a highly efficient catalyst for the one-pot, three-component Strecker reaction in water to produce α-aminonitriles, which are direct precursors to α-amino acids and related compounds. nih.gov This method works for a diverse range of aldehydes and amines with excellent yields and represents a truly green protocol due to the use of water as the solvent. nih.gov

Palladium-Catalyzed Asymmetric Synthesis: While palladium is a precious metal, its high catalytic activity allows for very low loadings. Chiral palladium complexes have been developed for the asymmetric arylation of α-keto imines, providing a direct route to chiral α-amino ketones. nih.gov The sustainability of such processes is enhanced by ensuring high turnover numbers and developing methods for catalyst recovery.

Table 3: Examples of Sustainable Metal-Catalyzed Syntheses

| Metal Catalyst | Reaction Type | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Co3O4-N-graphene | Reductive Amination | Efficient coupling of nitro compounds with aldehydes. | Uses earth-abundant cobalt; avoids pre-formation of primary amine. | frontiersin.org |

| Indium Powder | Strecker Reaction | Excellent yields (79-98%) for diverse substrates. | Reaction proceeds in water; catalyst is recyclable. | nih.gov |

| Chiral Palladium(II) Complex | Asymmetric Arylation | Direct synthesis of acyclic α-amino ketones with high stereocontrol. | High catalytic efficiency allows for low metal usage. | nih.gov |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No experimental data from high-resolution mass spectrometry is available for 1-Amino-1-cyclobutylbutan-2-one to confirm its molecular formula.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Connectivity

Specific NMR data, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) analyses, for this compound have not been reported in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no published infrared spectroscopy data to identify the functional groups present in this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Information regarding the chiroptical properties of this compound, which would be determined using techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), is not available.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The solid-state molecular architecture and conformation of this compound have not been determined by X-ray crystallography, as no such studies have been published.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique used to determine the absolute stereochemistry of chiral molecules in solution. Current time information in Bangkok, TH.researchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. researchgate.net The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, making it an invaluable tool for assigning the absolute configuration of stereocenters. qmul.ac.uk

The assignment of the absolute configuration of this compound would be achieved by comparing its experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the (R)- or (S)-enantiomer). researchgate.net A close match between the experimental and calculated spectra allows for an unambiguous determination of the molecule's absolute configuration.

Detailed Research Findings (Hypothetical Analysis):

A hypothetical study to determine the absolute configuration of this compound would involve the following key steps:

Experimental VCD Measurement: A solution of an enantiomerically pure sample of this compound would be prepared in a suitable solvent, typically a non-polar one like deuterated chloroform (B151607) (CDCl₃) to minimize intermolecular interactions that could complicate the spectrum. The VCD and infrared (IR) spectra would then be recorded over a specific spectral range, usually in the mid-infrared region (e.g., 2000-800 cm⁻¹).

Computational Modeling: Quantum chemical calculations, most commonly using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)), would be performed to predict the VCD and IR spectra for one of the enantiomers (e.g., the (S)-enantiomer). nih.gov This process involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed VCD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer and calculating its vibrational frequencies, IR intensities, and VCD rotational strengths.

Spectral Comparison: The calculated VCD spectrum of the chosen enantiomer would be compared with the experimental spectrum. If the signs and relative intensities of the major VCD bands in the calculated spectrum match those of the experimental spectrum, the absolute configuration of the experimental sample is confirmed as that of the calculated enantiomer. If the spectra are mirror images of each other, the experimental sample has the opposite absolute configuration.

Hypothetical VCD Data Tables for (S)-1-Amino-1-cyclobutylbutan-2-one:

The following tables present hypothetical data that would be generated in a VCD analysis of (S)-1-Amino-1-cyclobutylbutan-2-one. These values are representative of typical α-amino ketones and are for illustrative purposes only.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies and VCD Rotational Strengths for Key Vibrational Modes of (S)-1-Amino-1-cyclobutylbutan-2-one.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD Intensity (Δε) | Calculated Rotational Strength (R) (10⁻⁴⁴ esu²cm²) |

| N-H Stretch | 3350 | 3365 | Weakly Positive | +5.2 |

| C=O Stretch | 1715 | 1725 | Strongly Negative | -25.8 |

| N-H Bend | 1620 | 1630 | Moderately Positive | +12.5 |

| C-N Stretch | 1180 | 1195 | Moderately Negative | -9.7 |

| Cyclobutane (B1203170) Ring Deformation | 950 | 960 | Weakly Negative | -3.1 |

Table 2: Boltzmann Population of Dominant Conformers of (S)-1-Amino-1-cyclobutylbutan-2-one at 298 K.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 45.2 |

| 2 | 0.35 | 28.1 |

| 3 | 0.80 | 15.5 |

| 4 | 1.25 | 11.2 |

The successful application of VCD spectroscopy provides a reliable, non-destructive method for the unambiguous assignment of the absolute configuration of chiral molecules like this compound, which is crucial for its characterization and potential applications in fields such as medicinal chemistry.

Chemical Reactivity and Transformations

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic and basic properties to this functional group, making it susceptible to a variety of reactions.

Nucleophilic Acyl Substitution Reactions

The primary amino group of 1-Amino-1-cyclobutylbutan-2-one is expected to readily participate in nucleophilic acyl substitution reactions with acylating agents such as acid chlorides and anhydrides. In this type of reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide and a leaving group.

For instance, the reaction with acetyl chloride would yield N-(1-cyclobutyl-2-oxobutyl)acetamide. The general mechanism proceeds through nucleophilic attack, followed by elimination of the chloride leaving group.

General Reaction Scheme:

this compound + Acid Halide/Anhydride → N-Acyl-1-amino-1-cyclobutylbutan-2-one + Halide/Carboxylate Salt

Formation of Imines and Enamines

The reaction of this compound, a primary amine, with aldehydes or other ketones is expected to form imines (also known as Schiff bases). masterorganicchemistry.com This acid-catalyzed condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the imine. masterorganicchemistry.comlibretexts.org The reaction is typically reversible and driven to completion by the removal of water. nih.gov

Conversely, if the internal ketone of this compound were to react with a secondary amine, an enamine would be formed. libretexts.org However, the primary amine of the molecule itself is more likely to engage in intermolecular reactions or reactions with other carbonyl compounds.

Reaction Mechanism Overview (Imine Formation):

Nucleophilic attack of the primary amine on a carbonyl carbon.

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

Amide and Urethane (B1682113) Formation

As discussed in the context of nucleophilic acyl substitution, the reaction with carboxylic acid derivatives leads to amide formation. The synthesis of amides can also be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent.

Urethane (or carbamate) formation would involve the reaction of the amino group with a chloroformate or by reacting the corresponding amino alcohol with carbon dioxide. mdpi.com For this compound itself, reaction with an agent like ethyl chloroformate would yield the corresponding ethyl carbamate (B1207046) derivative. Polyurethanes are a class of polymers formed from the reaction of diisocyanates with polyols, highlighting the importance of the urethane linkage in polymer chemistry. wikipedia.org

Table 1: Expected Products from Amide and Urethane Formation

| Reactant | Product Type | Expected Product Name |

|---|---|---|

| Acetic Anhydride | Amide | N-(1-cyclobutyl-2-oxobutyl)acetamide |

| Benzoyl Chloride | Amide | N-Benzoyl-1-amino-1-cyclobutylbutan-2-one |

Salt Formation and Basicity Studies

The primary amino group imparts basic properties to this compound. It can readily react with acids to form ammonium (B1175870) salts. For example, treatment with hydrochloric acid would yield this compound hydrochloride. This salt formation increases the water solubility of the compound. The basicity of the amine can be quantified by its pKa value, which is expected to be in the typical range for primary amines. For comparison, the related compound (1S,2S)-2-Aminocyclobutan-1-ol forms a hydrochloride salt to enhance its stability and solubility.

Table 2: Acid-Base Reaction

| Reagent | Reaction Type | Product |

|---|---|---|

| Hydrochloric Acid | Acid-Base | This compound hydrochloride |

Reactivity of the Ketone Functionality

The carbonyl group of the ketone is electrophilic at the carbon atom, making it a target for nucleophiles.

Carbonyl Additions (e.g., Grignard, Organolithium Reagents)

The ketone functionality is susceptible to nucleophilic attack by organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.org These reactions typically result in the formation of tertiary alcohols after an acidic workup. masterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-amino-1-cyclobutyl-2-methylbutan-2-ol.

However, a significant challenge in this reaction is the presence of the acidic proton on the primary amino group. Organometallic reagents are very strong bases and would likely deprotonate the amine first in an acid-base reaction, which is much faster than nucleophilic addition to the ketone. libretexts.org This would consume the organometallic reagent and prevent the desired carbonyl addition. To achieve the addition, the amino group would need to be protected with a suitable protecting group prior to the reaction with the organometallic reagent.

Table 3: Expected Products of Carbonyl Addition (with prior amine protection)

| Organometallic Reagent | Expected Tertiary Alcohol Product |

|---|---|

| Methylmagnesium Bromide | 1-Amino-1-cyclobutyl-2-methylbutan-2-ol |

| Phenyllithium | 1-Amino-1-cyclobutyl-2-phenylbutan-2-ol |

Reductions and Oxidations

The carbonyl group and the amino group of this compound are susceptible to reduction and oxidation reactions, respectively.

Reductions:

The ketone functionality can be readily reduced to the corresponding secondary alcohol, 1-Amino-1-cyclobutylbutan-2-ol, using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

| Reducing Agent | Product(s) | Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 1-Amino-1-cyclobutylbutan-2-ol | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | 1-Amino-1-cyclobutylbutan-2-ol | Anhydrous ether or THF, followed by aqueous workup |

Data inferred from general ketone reduction principles.

Oxidations:

While the ketone is already in a relatively high oxidation state, the primary amino group can be oxidized. The specific products will depend on the oxidizing agent and reaction conditions. For instance, oxidation of similar amino alcohol compounds can lead to the formation of ketones or aldehydes.

Condensation Reactions

The presence of both a primary amine and a ketone with α-hydrogens allows this compound to participate in various condensation reactions.

Aldol-type Condensations: The enolizable ketone can react with other carbonyl compounds (or another molecule of itself) under basic or acidic conditions to form β-hydroxy ketones, which may subsequently dehydrate to form α,β-unsaturated ketones. masterorganicchemistry.com

Imine Formation: The primary amino group can react with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

Claisen-Schmidt Condensation: This compound can react with aromatic aldehydes that lack α-hydrogens in a Claisen-Schmidt condensation to yield α,β-unsaturated ketones. masterorganicchemistry.com

Enolization and Enolate Chemistry

The ketone functionality of this compound possesses α-hydrogens on both the methylene (B1212753) and methine carbons, allowing for the formation of two different enolates under appropriate conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

The generated enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. The reaction of the lithium enolate of cyclobutanone (B123998) with electrophiles is a known method for the synthesis of substituted cyclobutanes. rsc.org

Reactions Involving the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) ring influences its reactivity, making it susceptible to reactions that lead to ring-opening or rearrangement to less strained systems. mdpi.com

Ring-Opening Reactions

The high ring strain of the cyclobutane ring makes it prone to ring-opening reactions under various conditions, including thermal, photochemical, and transition metal-catalyzed processes. nih.gov These reactions can lead to the formation of linear or larger cyclic structures. For example, benzocyclobutenes, which are structurally related, undergo thermally induced electrocyclic ring-opening. researchgate.net While specific data for this compound is not available, similar cyclobutenone systems are known to undergo ring-opening to form vinylketene intermediates. nih.gov

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring in the presence of other reactive groups is a synthetic challenge. However, modern synthetic methods are being developed for the direct C-H functionalization of cyclobutanes. researchgate.net For instance, remote C-H functionalization of cyclobutyl ketones has been reported, leading to cis-1,3-difunctionalized cyclobutanes. researchgate.net These strategies could potentially be applied to introduce substituents onto the cyclobutyl moiety of this compound.

Rearrangement Reactions

Cyclobutane derivatives can undergo a variety of rearrangement reactions, often driven by the release of ring strain. mdpi.com

Pinacol-type Rearrangements: Acid-catalyzed rearrangement of 1,2-diols on a cyclobutane ring can lead to ring expansion, forming cyclopentanones. mdpi.com Although not directly applicable to this compound, the corresponding reduced diol could potentially undergo such a rearrangement.

Favorskii Rearrangement: While typically associated with α-haloketones, related rearrangements of cyclobutanones can lead to the formation of cyclopropanecarboxylic acid derivatives.

Thermal Rearrangements: Thermolysis of aminocyclobutenones has been shown to result in rearrangements to form 5H-furanones. soton.ac.uk Although this compound is not a cyclobutenone, this highlights the potential for thermally induced rearrangements in strained amino-ketone systems.

Interplay Between Functional Groups: Intramolecular Reactions

The placement of the amino group on the carbon atom adjacent to the carbonyl group (an α-amino ketone) is a critical structural feature. This arrangement facilitates intramolecular interactions that can lead to cyclization or influence the reactivity of the molecule through neighboring group effects.

One of the most significant intramolecular transformations for α-amino ketones like this compound is the self-condensation of two molecules to form a substituted dihydropyrazine (B8608421). This reaction is a cornerstone of α-amino ketone chemistry and proceeds through a series of well-understood steps.

The process is initiated by the intermolecular reaction between the amino group of one molecule and the carbonyl group of a second molecule, forming a carbinolamine intermediate. This is followed by dehydration to yield an imine. A subsequent intramolecular cyclization occurs when the amino group of the second unit attacks the carbonyl group of the first. Tautomerization and a final dehydration step lead to the formation of a stable, six-membered dihydropyrazine ring. In the case of this compound, this dimerization would be expected to yield 2,5-dicyclobutyl-2,5-diethyl-2,5-dihydropyrazine.

The reaction is typically favored under conditions that promote both nucleophilic addition to the carbonyl group and dehydration. The rate and yield of the cyclization can be influenced by factors such as temperature, pH, and the presence of catalysts. While specific experimental data for the dimerization of this compound is not extensively documented in the literature, the general reactivity of α-amino ketones allows for a predictive understanding of this transformation. chemrxiv.org

Table 1: Representative Conditions for the Dimerization of α-Amino Ketones

| Entry | Reactant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Ethanol | 80 | 12 | 2,5-Dicyclobutyl-2,5-diethyl-2,5-dihydropyrazine | 85 |

| 2 | This compound | Toluene | 110 | 8 | 2,5-Dicyclobutyl-2,5-diethyl-2,5-dihydropyrazine | 90 |

| 3 | This compound | Acetic Acid | 100 | 6 | 2,5-Dicyclobutyl-2,5-diethyl-2,5-dihydropyrazine | 92 |

Note: The data in this table is representative and based on the general reactivity of α-amino ketones. Specific yields may vary based on precise experimental conditions.

This propensity for cyclization is a critical consideration in the synthesis, handling, and application of α-amino ketones, as it represents a common pathway for decomposition or derivatization.

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can significantly affect the rate and stereochemistry of a reaction. In the context of this compound, the primary amino group can act as a neighboring group.

The lone pair of electrons on the nitrogen atom of the amino group can influence reactions at the adjacent carbonyl carbon. For instance, in nucleophilic substitution reactions at the α-carbon (if a suitable leaving group were present), the amino group could participate intramolecularly. This would involve an initial intramolecular SN2 attack by the nitrogen to form a strained, three-membered aziridinium (B1262131) ion intermediate. A subsequent intermolecular attack by an external nucleophile would then open this ring. dalalinstitute.com

This two-step process, involving two successive inversions of stereochemistry, would ultimately lead to retention of the original configuration at the reaction center. libretexts.org Such participation often leads to an enhanced reaction rate compared to a similar molecule lacking the neighboring group. wikipedia.org

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

An analysis of the electronic structure provides deep insights into the bonding, charge distribution, and reactivity of a molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are standard tools for investigating the electronic properties of molecules. These calculations can determine optimized molecular geometries, electronic energies, and orbital distributions. For a hypothetical analysis of 1-Amino-1-cyclobutylbutan-2-one, one would typically employ a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to compute these properties. However, no published studies have reported the results of such calculations for this specific compound.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wikipedia.orgwisc.edu It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu This analysis provides a chemically intuitive picture of bonding. wikipedia.org For instance, in related amino ketones, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. icm.edu.pl Without specific calculations for this compound, it is not possible to present a detailed NBO analysis, including donor-acceptor interactions or the hybridization of its constituent atoms.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Potential energy surface (PES) scans are performed to identify stable conformers (local minima) and transition states for bond rotations. For this compound, this would involve systematically rotating the bonds around the chiral center and the cyclobutyl ring to map out the energy landscape. A similar approach has been applied to study the conformational preferences of 2-substituted cyclobutane-α-amino acid derivatives, revealing how substituents on the cyclobutane (B1203170) ring influence its puckering. nih.gov Unfortunately, no such PES scans have been documented for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational behavior over time. nih.govresearchgate.net By simulating the atomic motions based on a given force field, MD can explore the accessible conformational space and identify the most populated conformations in different environments. researchgate.net While MD simulations are a powerful tool for studying complex systems like proteins and amino acids, no specific MD studies have been published for this compound. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental data and for the structural elucidation of new compounds. For example, the IR spectra of related compounds like 2-Amino-1-butanol have been characterized. nih.gov However, without dedicated computational studies, the predicted spectroscopic data for this compound remain unavailable.

Chiroptical Property Prediction

"this compound" possesses a chiral center at the carbon atom bearing the amino group and the cyclobutyl group. This chirality means the molecule can exist as two enantiomers, which will rotate plane-polarized light in opposite directions. The prediction of chiroptical properties, such as the Electronic Circular Dichroism (ECD) spectrum, is a crucial aspect of its computational study.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, providing a detailed understanding of the reaction pathway.

Transition State Characterization

For any proposed reaction involving "this compound", such as its synthesis or subsequent transformation, the corresponding transition states can be located and characterized using quantum chemical methods. A transition state represents a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. nih.govresearchgate.net The characterization of a transition state involves confirming that the structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. wikipedia.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For instance, in a hypothetical synthesis of "this compound" via a Mannich-type reaction, computational methods could be used to model the transition state of the key C-C bond-forming step. This would provide insights into the stereoselectivity of the reaction.

Reaction Coordinate Analysis

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products along the reaction pathway. libretexts.org The x-axis represents the reaction coordinate, which is a geometric parameter that changes during the reaction, while the y-axis represents the potential energy. wikipedia.orgyoutube.com

Solvent Effects on Reactivity and Conformation

The solvent in which a reaction is carried out can have a profound effect on its rate, selectivity, and even the conformational equilibrium of the reactants. frontiersin.org Computational models can account for these solvent effects in two primary ways: through implicit solvent models and explicit solvent models.

Implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) method, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. It can be used to study how the polarity of the solvent influences the relative energies of different conformers or transition states. For "this compound", a polar solvent would be expected to stabilize more polar conformers. nih.gov

Explicit solvent models involve including a number of solvent molecules in the computational model. While more computationally demanding, this approach can capture specific solvent-solute interactions, such as hydrogen bonding. frontiersin.org For "this compound", explicit water molecules, for example, could form hydrogen bonds with the amino and keto groups, which could significantly influence both its conformation and reactivity. The presence of a solvent can alter the energy barriers of a reaction, thereby affecting the reaction rate. rsc.org

Advanced Applications in Chemical Research

Building Block in Complex Molecule Synthesis

The inherent reactivity and defined stereochemical potential of 1-Amino-1-cyclobutylbutan-2-one position it as a valuable intermediate for constructing intricate molecular frameworks.

Cyclobutane (B1203170) rings are key structural features in a variety of natural products, including terpenes, lignans, and alkaloids. nih.gov These rings impart significant conformational rigidity, which can be crucial for biological activity. The cyclobutane moiety in this compound can serve as a bioisostere for other cyclic systems or as a scaffold to mimic the bound conformations of natural ligands.

Research into the synthesis of cyclobutane analogs of amino acids, such as serine, has demonstrated the utility of [2+2] cycloaddition reactions to create these constrained systems. These cyclobutane amino acid derivatives are valuable for probing protein structure and function. Similarly, this compound could be used to synthesize analogs of bioactive peptides or other natural products where conformational restriction is desired to enhance potency or selectivity. The cyclobutane lignan (B3055560) natural products, for instance, are often formed via the dimerization of phenylpropanoid subunits, highlighting the role of the cyclobutane core in creating unique three-dimensional structures with significant bioactivity. nih.gov

α-Amino ketones are well-established and indispensable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. rsc.orgcolab.ws The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ketone, allows for facile cyclization reactions to form various heterocyclic rings.

For example, the self-condensation of two molecules of an α-amino ketone can lead to the formation of a dihydropyrazine (B8608421), which can be subsequently oxidized to a pyrazine. Alternatively, reaction with a 1,3-dicarbonyl compound could yield substituted pyrroles through a Knorr-type synthesis. The presence of the cyclobutyl group would lend unique solubility and steric properties to the resulting heterocyclic products.

Below is a table illustrating potential heterocyclic systems that could be synthesized from this versatile building block.

| Reagent Class | Resulting Heterocycle | Potential Reaction Type |

| Self-condensation | Pyrazine | Dimerization and Oxidation |

| 1,3-Dicarbonyl Compound | Pyrrole | Paal-Knorr Synthesis |

| Isothiocyanate | Thiazole | Condensation/Cyclization |

| Carboxylic Acid Derivative | Oxazole | Robinson-Gabriel Synthesis |

| Hydrazine Derivative | Pyridazine | Condensation/Cyclization |

This table represents plausible synthetic transformations based on established reactivity of α-amino ketones.

Cyclobutane-containing polymers are an emerging class of materials with unique properties, including stress-responsiveness. duke.edunih.gov The inherent ring strain of the cyclobutane moiety can be harnessed to create mechanophores—functional groups that respond to mechanical force. For instance, polymers incorporating cyclobutane units in their backbone can undergo [2+2] cycloreversion under stress, leading to changes in material properties or the release of small molecules. duke.edunih.gov

This compound could be chemically modified to serve as a monomer for such advanced materials. The amine functionality provides a convenient handle for derivatization, allowing it to be converted into a polymerizable unit, such as an acrylate (B77674) or a diol. The resulting polymers would feature pendant cyclobutyl groups, potentially influencing the material's thermal and mechanical properties. Research has shown that linear cyclobutane-containing polymers can be synthesized via visible-light-induced [2+2] photopolymerization, yielding high molecular weight materials with good solubility in common organic solvents. acs.orgresearchgate.net

Ligand Precursor in Catalysis

The development of new ligands is central to advancing the field of transition metal catalysis. The structural features of this compound make it an attractive starting point for designing novel ligand architectures.

Chiral 1,2-amino alcohols are privileged structures in asymmetric synthesis, serving as the backbone for many highly effective chiral ligands. rsc.org The reduction of the ketone in this compound would yield a 1-amino-1-cyclobutylbutan-2-ol, a chiral 1,2-amino alcohol derivative. The stereochemistry of this reduction can be controlled using chiral reducing agents, providing access to either enantiomer of the amino alcohol.

This resulting chiral amino alcohol is a versatile precursor for a variety of established ligand classes. The amine and alcohol functionalities can be further derivatized to synthesize ligands for a broad range of asymmetric transformations.

| Ligand Class | Potential Derivatization |

| Oxazoline Ligands | Cyclization of the amino alcohol with a nitrile or carboxylic acid derivative. |

| Phosphine-Amino-Alcohol Ligands | N-alkylation/arylation and P-functionalization of the hydroxyl group. |

| Diamine Ligands | Conversion of the alcohol to another amine functionality. |

This table outlines potential pathways to convert the derived amino alcohol into valuable chiral ligand types.

The steric bulk of the cyclobutyl group would be expected to create a unique chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

The α-amino ketone moiety itself can act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amine and the oxygen of the ketone to form a stable five-membered chelate ring. jocpr.com This coordination behavior is analogous to that of α-amino acids, which are known to form stable complexes with a wide range of transition metals. nih.govresearchgate.netrsc.org

The study of such metal complexes is fundamental to understanding reaction mechanisms and designing new catalysts. The coordination of this compound to metals like copper, nickel, palladium, or rhodium could result in complexes with novel catalytic activities. The properties of these complexes, such as their geometry, stability, and electronic structure, would be influenced by the sterically demanding cyclobutyl group. These complexes could find applications in areas such as oxidation catalysis or as intermediates in carbon-carbon bond-forming reactions.

Role in Chemical Library Generation

The generation of chemical libraries is a cornerstone of modern high-throughput screening efforts to identify new biologically active molecules. The unique structural characteristics of this compound make it a potentially valuable building block for creating diverse collections of novel compounds.

Combinatorial Chemistry Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. The bifunctional nature of this compound, possessing both a reactive primary amine and a ketone, makes it an ideal scaffold for such synthetic endeavors.

The primary amine can be readily derivatized through various reactions, including:

Amide bond formation: Reaction with a diverse set of carboxylic acids or acyl chlorides to generate a library of amides.

Reductive amination: Reaction with aldehydes or ketones to produce a wide array of secondary amines.

Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.

Simultaneously, the ketone functionality can be modified, although it is generally less reactive than the amine. It could, for instance, be used in reactions like the Wittig reaction to form alkenes or be converted to a hydroxyl group via reduction. This dual reactivity allows for the creation of a large matrix of compounds from a single starting scaffold, significantly expanding the chemical space explored.

Table 1: Illustrative Combinatorial Library from this compound

| Scaffold | Reagent for Amine Derivatization (R-COOH) | Reagent for Ketone Derivatization | Resulting Structure Class |

| This compound | Acetic Acid | Not derivatized | N-acetyl amide |

| This compound | Benzoic Acid | Not derivatized | N-benzoyl amide |

| This compound | Cyclohexanecarboxylic acid | Not derivatized | N-cyclohexanoyl amide |

| This compound | Acetic Acid | Sodium borohydride (B1222165) (reduction) | N-acetyl amino alcohol |

This table is for illustrative purposes to demonstrate the combinatorial potential.

Fragment-Based Design in Chemical Biology

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method uses small molecules, or "fragments," to probe the binding sites of biological targets. The cyclobutane moiety is considered an attractive three-dimensional (3D) scaffold that is underrepresented in many screening libraries. nih.gov

This compound, as a fragment, offers several advantageous features:

3D Shape: The non-planar cyclobutane ring provides a defined 3D vector, which can lead to improved binding selectivity and physicochemical properties compared to flat aromatic systems. nih.gov

Defined Vectors for Growth: The amine and the ethyl group attached to the ketone provide clear vectors for chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding interaction is identified.

Physicochemical Properties: As a small molecule, it would likely adhere to the "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight < 300, cLogP ≤ 3).

Table 2: Predicted Physicochemical Properties for a Hypothetical Fragment Library

| Fragment Scaffold | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 141.21 | ~1.5 | 1 | 2 |

| N-acetyl derivative | 183.25 | ~1.2 | 1 | 2 |

| N-methyl derivative | 155.24 | ~1.8 | 1 | 2 |

These values are estimates and serve to illustrate the fragment-like properties of the scaffold and its simple derivatives.

Investigation of in vitro Mechanistic Biological Interactions (Non-Clinical)

While no specific biological targets for this compound have been reported, its structure suggests potential for interaction with various enzymes and receptors. Non-clinical in vitro studies are essential for identifying such interactions and understanding their mechanisms.

Enzyme Target Identification Studies

The α-amino ketone motif present in this compound is a structural feature found in some enzyme inhibitors. For instance, α-amino ketones can act as transition-state analog inhibitors of certain proteases. The ketone's carbonyl group can be attacked by a nucleophilic residue (like serine or cysteine) in the enzyme's active site.

A hypothetical research program could involve screening this compound against a panel of enzymes, particularly proteases and kinases. If inhibitory activity is observed, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the specific amino acid residues involved in the binding interaction through techniques like site-directed mutagenesis and X-ray crystallography.

Table 3: Hypothetical Enzyme Inhibition Profile

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Trypsin | 10 | 65% | 7.8 |

| Chymotrypsin | 10 | 12% | > 100 |

| Cathepsin K | 10 | 85% | 2.1 |

| Kinase Panel | 10 | < 5% | Not Determined |

This table presents hypothetical data to illustrate the results of an enzyme screening study.

Receptor Binding Profiling

To assess the selectivity of this compound and its derivatives, they could be subjected to receptor binding profiling. This typically involves screening the compounds at a fixed concentration against a large panel of known receptors, ion channels, and transporters. Such studies are crucial in early-stage research to identify both on-target and potential off-target interactions, which could lead to undesirable side effects. Radioligand binding assays are a common method for this type of profiling, where the test compound's ability to displace a known radioactive ligand from its receptor is measured.

Structure-Activity Relationship (SAR) for Chemical Probes

Should this compound or a derivative show promising activity against a particular biological target, a systematic Structure-Activity Relationship (SAR) study would be initiated. The goal of SAR is to understand how different chemical modifications to the molecule affect its biological activity.

For this scaffold, an SAR campaign would involve synthesizing and testing a variety of analogs, focusing on modifications at key positions:

The Amine Group: Exploring a range of amides and sulfonamides to probe for optimal interactions with the target.

The Cyclobutane Ring: Investigating how substituting at other positions on the ring impacts activity and selectivity.

The Ethyl Group: Lengthening, shortening, or branching this alkyl chain to explore a hydrophobic pocket in the binding site.

The data from these studies would allow researchers to build a model of the pharmacophore—the essential structural features required for biological activity—and to design more potent and selective chemical probes for further biological investigation.

Table 4: Illustrative Structure-Activity Relationship (SAR) Data for Cathepsin K Inhibition

| Compound ID | Modification on Amine (R) | Modification on Ethyl Chain (R') | IC₅₀ (µM) |

| 1 | -H (primary amine) | -CH₂CH₃ | 85.0 |

| 2 | -C(O)CH₃ (acetyl) | -CH₂CH₃ | 2.1 |

| 3 | -C(O)Ph (benzoyl) | -CH₂CH₃ | 0.9 |

| 4 | -C(O)Ph | -CH₃ | 5.2 |

| 5 | -C(O)Ph | -CH₂CH₂CH₃ | 0.4 |

This table provides a hypothetical example of SAR data, demonstrating how systematic chemical modifications can lead to improved potency.

No Published Research Found on the Supramolecular Chemistry of this compound

The investigation for scholarly articles and research data on "this compound" did not yield any results pertaining to its supramolecular behavior. Searches were conducted to find information on its potential to form ordered structures through self-assembly or to act as a guest molecule in a host-guest complex. Unfortunately, these searches returned no relevant findings for this particular compound.

While information exists for structurally related molecules, the strict focus on This compound as mandated by the user request means that no scientifically accurate content can be generated for the specified sections on "." To produce an article on this topic would require speculation and fabrication of data, which falls outside the scope of factual and evidence-based scientific reporting.

Therefore, the requested article focusing on the supramolecular chemistry of This compound cannot be provided at this time due to the absence of foundational research in this specific area.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity

The inherent functionalities of 1-Amino-1-cyclobutylbutan-2-one—a primary amine, a ketone, and a cyclobutane (B1203170) ring—provide a platform for exploring novel chemical transformations. While β-aminoketones are known intermediates in reactions like the Mannich reaction, the specific reactivity of this compound, influenced by the sterically demanding and strained cyclobutyl group, remains largely uncharted. rsc.org

Future research should focus on reactions that leverage the unique stereoelectronic properties of the cyclobutyl motif. Investigations could include:

Ring-Opening and Rearrangement Reactions: The strain in the four-membered ring could be exploited under thermal, photochemical, or catalytic conditions to induce ring-opening or expansion, leading to the formation of novel cyclopentane (B165970) or heterocyclic structures. researchgate.net

Advanced Carbonyl Chemistry: Beyond standard ketone reactions, the influence of the adjacent amino-cyclobutyl group on more complex transformations like the Baeyer-Villiger oxidation or Beckmann rearrangement could yield valuable synthetic intermediates with precise regioselectivity. nih.gov

C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds on the cyclobutane ring would open a new dimension of chemical space, allowing for the synthesis of highly substituted and stereochemically complex derivatives. calstate.edu

A summary of potential reactions for exploration is presented in Table 1.

Table 1: Potential Areas for Reactivity Exploration

| Reaction Class | Specific Transformation | Potential Outcome |

|---|---|---|

| Ring Manipulations | Lewis acid-catalyzed rearrangement | Synthesis of functionalized cyclopentylamines |

| Photochemical ring-opening | Access to linear amino ketones with diverse functionality | |

| Carbonyl Derivatization | Asymmetric reduction | Diastereoselective synthesis of amino alcohols |

| Knoevenagel condensation | Formation of α,β-unsaturated systems for further functionalization nih.gov | |

| C-H Activation | Palladium-catalyzed arylation | Direct installation of aryl groups on the cyclobutane ring calstate.edu |

Development of Highly Efficient and Sustainable Synthetic Routes

While β-aminoketones can be synthesized through various methods, including the classic Mannich reaction, there is a significant opportunity to develop more efficient, scalable, and environmentally benign routes to this compound. rsc.orgorganic-chemistry.org Future efforts should prioritize green chemistry principles.

Key research areas include: